

An In-depth Technical Guide to (2,5-Dimethylfuran-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2,5-Dimethylfuran-3-yl)methanol

Cat. No.: B1310457

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **(2,5-Dimethylfuran-3-yl)methanol**, a furan derivative of interest in various fields of chemical research and development. This document collates available data on its properties, synthesis, and spectral characteristics to support its application in laboratory and industrial settings.

Core Chemical Properties

(2,5-Dimethylfuran-3-yl)methanol, with the CAS Number 1003-96-9 and molecular formula $C_7H_{10}O_2$, is a substituted furan compound.^[1] While extensive experimental data on its physical properties are not readily available in public databases, its structural features provide insights into its chemical behavior.

Table 1: Physical and Chemical Properties of **(2,5-Dimethylfuran-3-yl)methanol**

Property	Value	Source/Method
Molecular Weight	126.15 g/mol	Calculated
Molecular Formula	C ₇ H ₁₀ O ₂	[1]
CAS Number	1003-96-9	[1]
Boiling Point	Not available	-
Melting Point	Not available	-
Density	Not available	-
Solubility	Not available	-

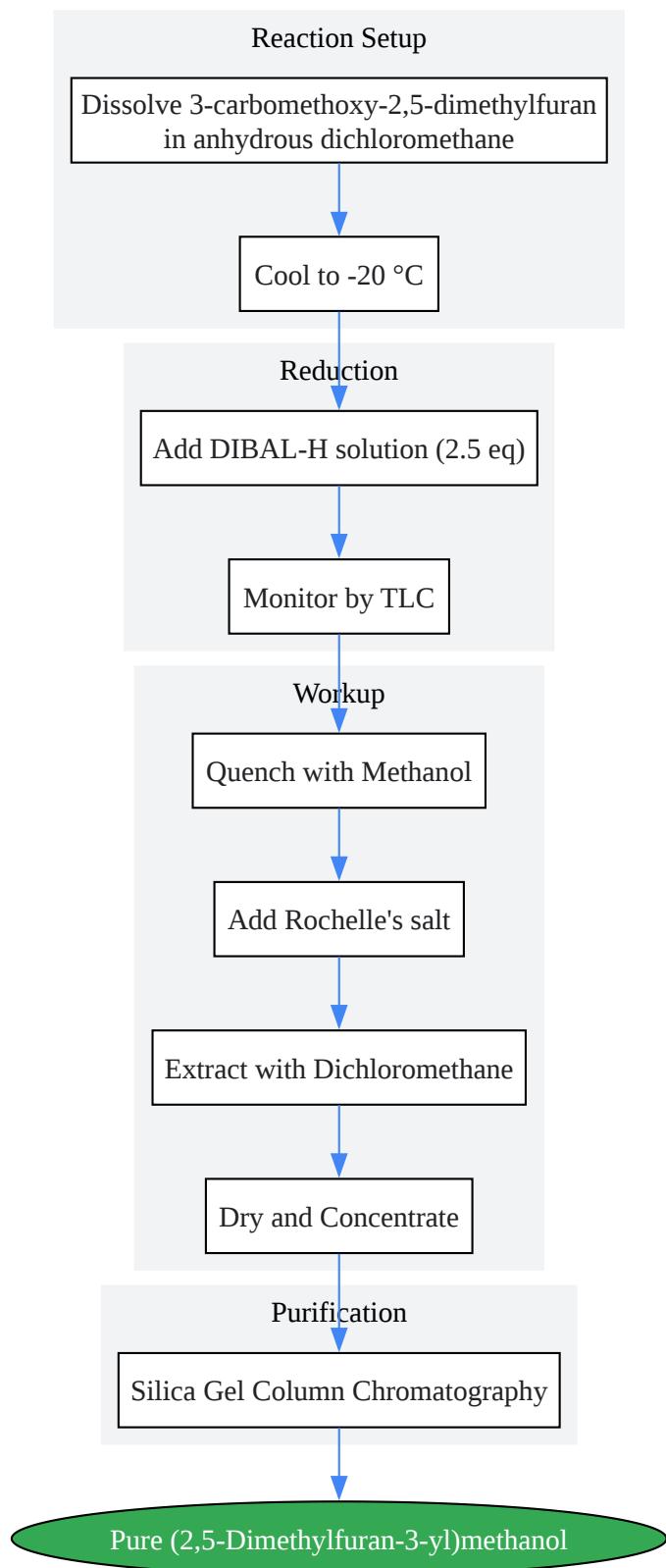
Synthesis Protocol

The primary synthetic route to **(2,5-Dimethylfuran-3-yl)methanol** involves the reduction of a suitable precursor, 3-carbomethoxy-2,5-dimethylfuran.

Experimental Protocol: Reduction of 3-carbomethoxy-2,5-dimethylfuran

Objective: To synthesize **(2,5-Dimethylfuran-3-yl)methanol** via the reduction of 3-carbomethoxy-2,5-dimethylfuran using Diisobutylaluminium hydride (DIBAL-H).

Materials:


- 3-carbomethoxy-2,5-dimethylfuran
- Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in an appropriate solvent like dichloromethane or toluene)
- Anhydrous solvent (e.g., dichloromethane, distilled from CaH₂)
- Methanol
- Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

- Ethyl acetate
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve 3-carbomethoxy-2,5-dimethylfuran (1.0 equivalent) in anhydrous dichloromethane.
- Cool the stirred solution to -20 °C using a suitable cooling bath.
- Slowly add DIBAL-H solution (2.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at -20 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete (typically after 1 hour), quench the reaction by the slow, dropwise addition of methanol at -20 °C.
- Allow the mixture to warm to room temperature.
- Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **(2,5-Dimethylfuran-3-yl)methanol** by silica gel column chromatography.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(2,5-Dimethylfuran-3-yl)methanol**.

Spectroscopic Data

Detailed experimental spectra for **(2,5-Dimethylfuran-3-yl)methanol** are not widely published. However, predicted data and analysis of structurally similar compounds allow for an estimation of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^1H NMR Chemical Shifts for **(2,5-Dimethylfuran-3-yl)methanol**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Notes
-CH ₃ (at C5)	~2.2	Singlet	
-CH ₃ (at C2)	~2.3	Singlet	
-CH (furan ring)	~5.9	Singlet	
-CH ₂ OH	~4.5	Singlet or Doublet	May show coupling to the hydroxyl proton
-OH	Variable	Singlet (broad)	Chemical shift is dependent on concentration and solvent

Table 3: Predicted ^{13}C NMR Chemical Shifts for **(2,5-Dimethylfuran-3-yl)methanol**

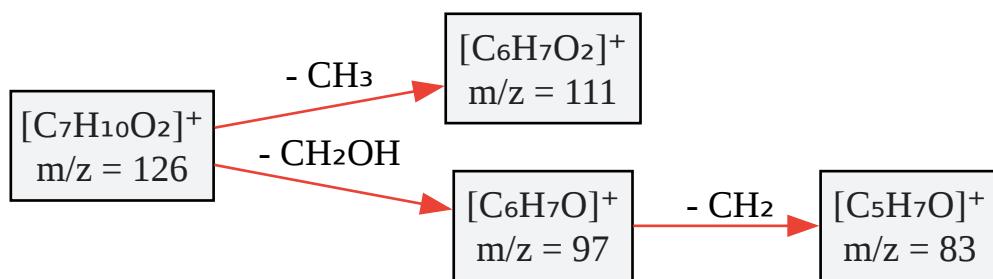
Carbon	Predicted Chemical Shift (ppm)
-CH ₃ (at C5)	~13
-CH ₃ (at C2)	~14
-CH ₂ OH	~56
C4 (furan ring)	~108
C3 (furan ring)	~118
C5 (furan ring)	~147
C2 (furan ring)	~149

Infrared (IR) Spectroscopy

The IR spectrum of **(2,5-Dimethylfuran-3-yl)methanol** is expected to show characteristic absorption bands for the hydroxyl and furan functional groups.

Table 4: Expected IR Absorption Bands for **(2,5-Dimethylfuran-3-yl)methanol**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3350 (broad)	O-H	Stretching vibration of the hydroxyl group
~2920, 2860	C-H	Stretching vibrations of the methyl and methylene groups
~1580, 1500	C=C	Furan ring stretching vibrations
~1030	C-O	Stretching vibration of the primary alcohol


Mass Spectrometry (MS)

Predicted mass spectrometry data suggests a molecular ion peak and characteristic fragmentation patterns.[\[2\]](#)

Table 5: Predicted Mass Spectrometry Data for **(2,5-Dimethylfuran-3-yl)methanol**

m/z	Ion	Notes
126	$[M]^+$	Molecular ion
111	$[M - \text{CH}_3]^+$	Loss of a methyl group
97	$[M - \text{CH}_2\text{OH}]^+$	Loss of the hydroxymethyl group
83	$[\text{C}_5\text{H}_7\text{O}]^+$	Fragmentation of the furan ring

Fragmentation Pathway Diagram:

[Click to download full resolution via product page](#)Caption: Predicted mass spectral fragmentation of **(2,5-Dimethylfuran-3-yl)methanol**.

Conclusion

This technical guide consolidates the currently available information on **(2,5-Dimethylfuran-3-yl)methanol**. While a complete experimental dataset for its physical and spectral properties is yet to be published, the provided data and protocols offer a solid foundation for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize this molecule and expand its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - (2,5-dimethylfuran-3-yl)methanol (C7H10O2) [pubchemlite.lcsb.uni.lu]
- 2. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2,5-Dimethylfuran-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310457#2-5-dimethylfuran-3-yl-methanol-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com